molecular formula C10H8N2O2 B2921734 N-(1,3-benzoxazol-6-yl)prop-2-enamide CAS No. 2459725-56-3

N-(1,3-benzoxazol-6-yl)prop-2-enamide

Cat. No. B2921734
CAS RN: 2459725-56-3
M. Wt: 188.186
InChI Key: BQKGZZCQGWECKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzoxazol-6-yl)prop-2-enamide, also known as BPA, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthetic Organic Chemistry

N-(1,3-benzoxazol-6-yl)prop-2-enamide serves as a versatile starting material in synthetic organic chemistry. Its structure allows for various functionalization reactions, enabling the synthesis of a wide range of benzoxazole derivatives. These derivatives have been extensively used in drug discovery due to their potential biological activities .

Antimicrobial Agents

Derivatives of N-(1,3-benzoxazol-6-yl)prop-2-enamide have shown promising results as antimicrobial agents. They exhibit activity against both Gram-positive and Gram-negative bacterial strains, making them valuable in the development of new antibiotics .

Cancer Research

Benzoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Compounds with the N-(1,3-benzoxazol-6-yl)prop-2-enamide moiety have demonstrated inhibition of lung, breast, and colon cancer cells, indicating their potential use in cancer therapy .

Antibacterial Activity

The antibacterial activity of N-(1,3-benzoxazol-6-yl)prop-2-enamide derivatives has been studied, with some compounds showing bactericidal activity against strains like Staphylococcus aureus. This highlights their potential application in treating bacterial infections .

Molecular Docking Studies

N-(1,3-benzoxazol-6-yl)prop-2-enamide and its derivatives can be used in molecular docking studies to predict the interaction with biological targets such as DNA gyrase. These studies are crucial for understanding the mechanism of action of potential drugs .

Pharmacokinetics and ADMET Profiling

The pharmacokinetic properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of benzoxazole derivatives are essential for drug development. N-(1,3-benzoxazol-6-yl)prop-2-enamide serves as a core structure for compounds that are evaluated for these properties, ensuring their safety and efficacy as drugs .

Safety and Hazards

Safety precautions should be taken when handling this compound. Consult the provided Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions


References

  • Enamine: N-[3-(1,3-benzoxazol-2-yl)propyl] (methyl)amine MSDS

properties

IUPAC Name

N-(1,3-benzoxazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-2-10(13)12-7-3-4-8-9(5-7)14-6-11-8/h2-6H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKGZZCQGWECKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.